5-(Dimethoxymethyl)pyridine-2-carboxylic acid
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Overview
Description
5-(Dimethoxymethyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product[][1].
Scientific Research Applications
5-(Dimethoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry:Comparison with Similar Compounds
- 5-(Dimethoxymethyl)picolinic acid
- 2-Pyridinecarboxylic acid, 5-(dimethoxymethyl)-
Biological Activity
5-(Dimethoxymethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with two methoxy groups and a carboxylic acid functional group. Its molecular formula is C10H13N1O4, and its molecular weight is approximately 213.22 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Antiviral Properties : Studies have suggested that this compound may possess antiviral activity, particularly against certain viral pathogens. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells .
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. This effect is thought to be mediated through the modulation of cell signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiviral | Suppression of viral replication | |
Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics .
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that this compound exhibited cytotoxic effects at concentrations above 20 µM. Mechanistic studies suggested that the compound triggers apoptosis via the activation of caspase pathways .
Properties
IUPAC Name |
5-(dimethoxymethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-9(14-2)6-3-4-7(8(11)12)10-5-6/h3-5,9H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVAWYDAIGRWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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